((4-Methylthiophen-3-yl)methyl)hydrazine
Description
((4-Methylthiophen-3-yl)methyl)hydrazine is a hydrazine derivative featuring a thiophene ring substituted with a methyl group at the 4-position and a hydrazine moiety attached via a methyl bridge at the 3-position. This structural configuration imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its sulfur-containing thiophene ring enhances aromatic stability, while the hydrazine group enables nucleophilic reactivity, facilitating applications in the synthesis of heterocycles, coordination complexes, and bioactive molecules .
Properties
Molecular Formula |
C6H10N2S |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(4-methylthiophen-3-yl)methylhydrazine |
InChI |
InChI=1S/C6H10N2S/c1-5-3-9-4-6(5)2-8-7/h3-4,8H,2,7H2,1H3 |
InChI Key |
UTNUQFYLTMYQEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Methylthiophen-3-yl)methyl)hydrazine typically involves the reaction of 4-methylthiophene with hydrazine under controlled conditions. One common method is the nucleophilic substitution reaction where 4-methylthiophene is treated with hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
((4-Methylthiophen-3-yl)methyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine moiety to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
((4-Methylthiophen-3-yl)methyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive thiophene derivatives.
Industry: Utilized in the development of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ((4-Methylthiophen-3-yl)methyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The sulfur atom in the thiophene ring can also participate in redox reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiophene-Based Hydrazine Derivatives
[(5-Chlorothiophen-3-yl)methyl]hydrazine
- Structural Difference : The chlorine atom at the 5-position on the thiophene ring (vs. methyl at 4-position in the target compound).
- Impact : Chlorine’s electron-withdrawing nature reduces electron density on the thiophene ring, increasing electrophilic substitution reactivity. In contrast, the methyl group in the target compound provides electron-donating effects, stabilizing the ring and directing substitution to specific positions .
- Applications : The chloro derivative is more reactive in cross-coupling reactions, while the methyl-substituted compound exhibits better stability in oxidative conditions.
[(5-Chlorothiophen-2-yl)methyl]hydrazine
- Structural Difference : Chlorine at the 2-position (vs. methyl at 4-position).
- Impact : Positional isomerism alters steric accessibility. The 2-chloro substituent creates steric hindrance near the hydrazine group, reducing nucleophilicity compared to the target compound’s 4-methyl configuration .
Phenylhydrazine Derivatives
(4-Bromo-3-methylphenyl)hydrazine
- Structural Difference : Bromine at the 4-position and methyl at the 3-position on a phenyl ring (vs. thiophene in the target compound).
- Impact : The phenyl ring lacks sulfur, reducing aromatic stability but increasing lipophilicity. Bromine’s size and polarizability enhance halogen bonding, making this derivative more reactive in Suzuki-Miyaura couplings compared to the sulfur-stabilized thiophene analogue .
1-(4-Fluoro-3-(trifluoromethoxy)phenyl)hydrazine
- Structural Difference : Fluorine and trifluoromethoxy groups on a phenyl ring.
- Impact : The electron-withdrawing trifluoromethoxy group deactivates the ring, reducing nucleophilic attack at the hydrazine site. In contrast, the thiophene-based target compound’s electron-rich ring facilitates hydrazine-mediated reactions .
Sulfur-Containing Derivatives
1-(4-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine
- Structural Difference : Methylthio and trifluoromethylthio groups on a phenyl ring.
- Impact : The trifluoromethylthio group enhances metabolic stability and lipophilicity, making this derivative more suited for pharmacokinetic applications. The target compound’s thiophene ring offers π-π stacking advantages in material science .
1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine
Comparative Data Table
| Compound Name | Key Structural Features | Reactivity Profile | Key Applications |
|---|---|---|---|
| ((4-Methylthiophen-3-yl)methyl)hydrazine | 4-methylthiophene, hydrazine methyl bridge | High nucleophilicity, oxidative stability | Pharmaceutical intermediates, ligands |
| [(5-Chlorothiophen-3-yl)methyl]hydrazine | 5-Cl, thiophene ring | Electrophilic substitution favored | Cross-coupling reactions |
| (4-Bromo-3-methylphenyl)hydrazine | 4-Br, 3-Me, phenyl ring | Halogen bonding, Suzuki-Miyaura reactivity | Polymer chemistry |
| 1-(4-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine | SMe, SCF₃ on phenyl | High lipophilicity, metabolic stability | Drug discovery |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
